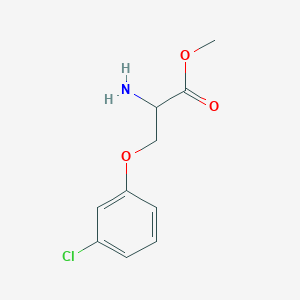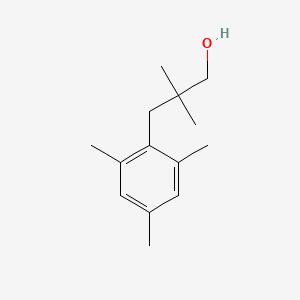
3-Mesityl-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesityl-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . It is characterized by the presence of a mesityl group (a benzene ring with three methyl groups) attached to a 2,2-dimethylpropan-1-ol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Mesityl-2,2-dimethylpropan-1-ol typically involves the reaction of mesityl chloride with 2,2-dimethylpropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-Mesityl-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the benzene ring.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters under acidic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Mesityl-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Mesityl-2,2-dimethylpropan-1-ol depends on the specific application and the molecular targets involvedThe mesityl group and the hydroxyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
3-Mesityl-2,2-dimethylpropan-1-ol can be compared with other similar compounds, such as:
2-Methylpropan-1-ol (Isobutanol): This compound has a similar backbone but lacks the mesityl group, resulting in different chemical properties and reactivity.
2,2-Dimethylpropan-1-ol: This compound also has a similar backbone but lacks the mesityl group, leading to differences in its chemical behavior and applications.
The presence of the mesityl group in this compound makes it unique, providing distinct chemical properties and reactivity that are not observed in its simpler counterparts .
Propriétés
Formule moléculaire |
C14H22O |
|---|---|
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C14H22O/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7,15H,8-9H2,1-5H3 |
Clé InChI |
NYRWJJZOSDFAMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC(C)(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
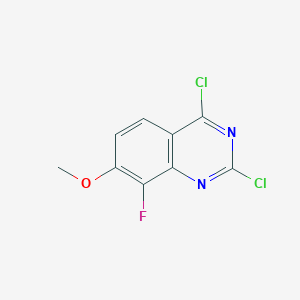
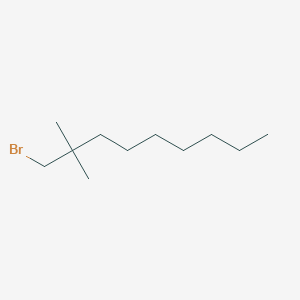
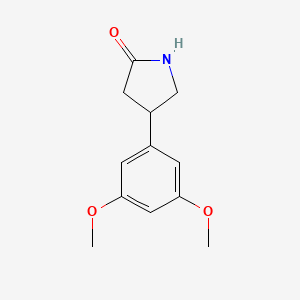
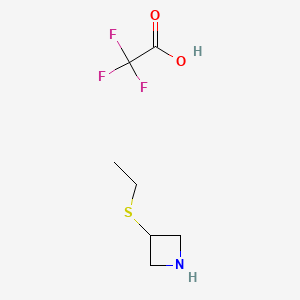
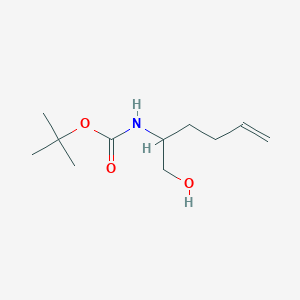
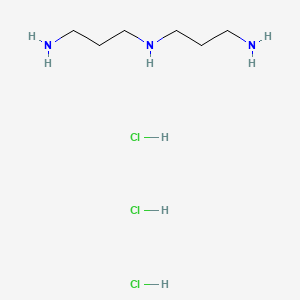

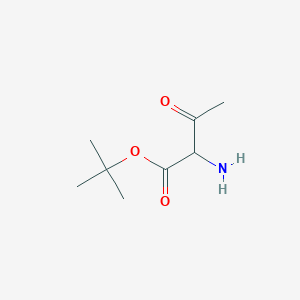
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)

